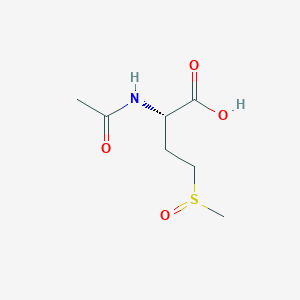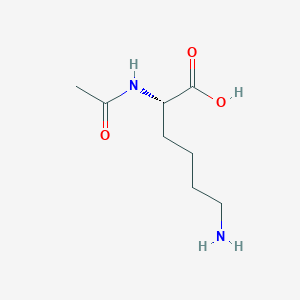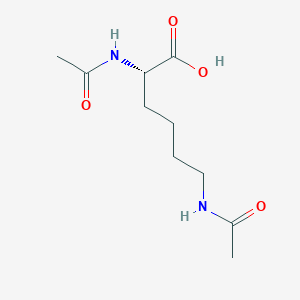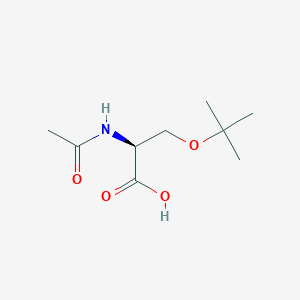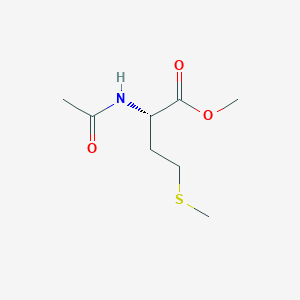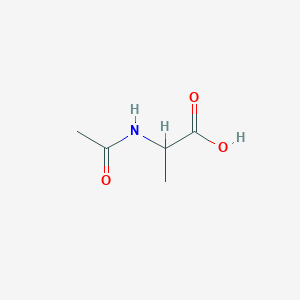
N-Acétyl-DL-alanine
Vue d'ensemble
Description
Synthesis Analysis
N-Acetyl-DL-alanine can be synthesized starting from 2-bromopropanoic acid and methylamine . The synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) was performed by suspending the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature .Molecular Structure Analysis
The molecular formula of N-Acetyl-DL-alanine is C5H9NO3 . It has a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid, 1 secondary amide, and 1 hydroxyl group .Chemical Reactions Analysis
N-Acetyl-DL-alanine is a substrate for the organic anion transporters . It is also used as a reactant to synthesize various drugs .Physical And Chemical Properties Analysis
N-Acetyl-DL-alanine is a solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 369.7±25.0 °C at 760 mmHg, and a flash point of 177.4±23.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Production d'aminoacylase D microbienne
N-Acétyl-DL-alanine : est utilisé en microbiologie pour la production d'acides aminés D par le biais d'une D-aminoacylase microbienne. Ce processus est important dans la synthèse d'acides aminés D à partir d'acides N-acyl-DL-aminés, qui sont essentiels dans les produits pharmaceutiques et agrochimiques .
Enzymes de modification de la paroi cellulaire
En microbiologie, This compound joue un rôle dans la fonction des N-acétylmuramyl-L-alanine amidases. Ces enzymes sont essentielles pour la rupture de la liaison amide entre les résidus de sucre et le peptide tige dans le peptidoglycane, ce qui est vital pour la rupture de la paroi cellulaire pendant la division cellulaire .
Production biotechnologique de β-alanine
Le composé est impliqué dans la production biologique de β-alanine, un processus qui a gagné en importance en raison des préoccupations environnementales et de l'épuisement des combustibles fossiles. Il fait partie des voies par lesquelles les micro-organismes synthétisent la β-alanine .
Résolution biocatalytique
This compound : peut être utilisé en biochimie pour la résolution biocatalytique de sa forme d'ester méthylique, un processus utilisé dans la production de composés énantiomériquement purs pour des applications pharmaceutiques .
Détoxification xénobiotique
En biochimie, il est impliqué dans la composante de phase II du système de détoxification xénobiotique mammalien, formant des conjugués N-acétylés d'acides aminés aromatiques, qui sont ensuite excrétés en phase III .
Structure du peptidoglycane chez les bactéries
Il est également fondamental en physiologie microbienne en tant que constituant du peptidoglycane, une partie essentielle de la paroi cellulaire bactérienne, impliquant notamment la D-alanine et l'acide D-glutamique .
Mécanisme D'action
Target of Action
N-Acetyl-DL-alanine primarily targets the enzyme Aldose Reductase . Aldose Reductase is a key enzyme involved in the polyol pathway, where it reduces glucose to sorbitol. This enzyme plays a significant role in various physiological and pathological processes, including diabetic complications.
Propriétés
IUPAC Name |
2-acetamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1115-69-1, 19436-52-3, 97-69-8 | |
| Record name | N-Acetylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203819 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1115-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-acetyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








